N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a chemical compound with a molecular formula of C14H22N4O4 and a molecular weight of 310.35 g/mol. It is a derivative of pyrazole, featuring guanidine functionalities protected by tert-butyloxycarbonyl (Boc) groups. This compound is known for its reactivity in organic synthesis, particularly in the formation of guanidine-containing compounds, which are significant in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 typically involves the reaction of pyrazole with guanidine derivatives under controlled conditions. The Boc groups are introduced to protect the guanidine functionalities during the reaction. The process generally includes:
Starting Materials: Pyrazole, guanidine derivatives, and Boc-protecting agents.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature, often under an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the guanidine moiety.
Aldol Reactions: It acts as a catalyst in aldol reactions, facilitating the formation of carbon-carbon bonds by reacting with carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carbonyl compounds, bases, and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various guanidine-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Medicinal Chemistry: It is used in the synthesis of guanidine-containing drugs, which have potential therapeutic effects.
Drug Discovery: The compound serves as a key reagent in the construction of complex organic molecules, enabling the exploration of new drug candidates.
Coordination Chemistry: It is used in the synthesis of bis(guanylhydrazones), which have applications in coordination chemistry.
Wirkmechanismus
The mechanism of action of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 involves its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds. The presence of Boc-protecting groups enhances its stability and allows for selective reactions, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine: Used in the stereoselective synthesis of bicyclic guanidine alkaloids.
N-Boc-N’-TFA-pyrazole-1-carboxamidine: Another guanidinylating reagent used in organic synthesis.
Uniqueness
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is unique due to its dual Boc-protected guanidine functionalities, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of complex guanidine-containing compounds, offering advantages over similar compounds in terms of selectivity and efficiency .
Eigenschaften
CAS-Nummer |
1346606-42-5 |
---|---|
Molekularformel |
C14H22N4O4 |
Molekulargewicht |
313.333 |
IUPAC-Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1 |
InChI-Schlüssel |
QFNFDHNZVTWZED-YCJYUVRPSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Synonyme |
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester; Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2; N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2; N,N’-Di-boc-1H-pyrazole- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.